(s)-2,2,2-Trifluoro-1-(p-tolyl)ethanol

Description

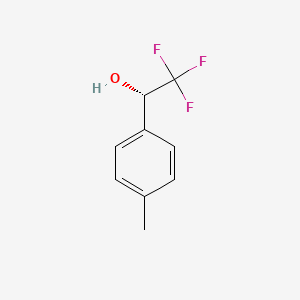

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9F3O |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3/t8-/m0/s1 |

InChI Key |

LNYGOJDJKXEXDR-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(F)(F)F)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Stereoselective Synthesis Approaches for (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol

Stereoselective strategies are paramount for the efficient production of the desired (S)-enantiomer from its corresponding prochiral ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. These methods leverage chiral catalysts or auxiliaries to control the three-dimensional orientation of the reaction, leading to a high enantiomeric excess of the target alcohol.

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones. nih.gov This technique typically involves the use of molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst. For the synthesis of this compound, the precursor ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone, is hydrogenated using a catalyst system composed of a ruthenium (Ru) metal center and a chiral ligand.

Ruthenium complexes containing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral diamine ligand, are highly effective. nih.gov These catalysts operate under neutral to basic conditions and are known for their high activity and enantioselectivity. nih.gov The reaction mechanism is believed to proceed through a six-membered pericyclic transition state, which accounts for the high reactivity. nih.gov

Another class of highly effective catalysts includes those derived from cinchona alkaloids, which can be used to form NNP ligands that coordinate with ruthenium. nih.govrsc.org These systems have demonstrated excellent enantioselectivity (up to 99.9% ee) in the hydrogenation of various aromatic ketones. nih.govrsc.org For trifluoromethylated ketones like 2,2,2-trifluoroacetophenone, a closely related substrate, electrochemically promoted asymmetric transfer hydrogenation using a chiral Ru complex has also been reported, achieving high yields and enantiomeric excess. researchgate.net

Table 1: Catalyst Systems for Asymmetric Hydrogenation of Aromatic Ketones

| Catalyst System | Ligand Type | Typical Conditions | Enantioselectivity (ee) |

| Ru-Diphosphine/Diamine | (S)-TolBINAP / (S,S)-DPEN | H₂, t-C₄H₉OK, 2-propanol | Up to 99% |

| Ru-NNP Ligand | Cinchona Alkaloid-Derived | H₂, Base, Solvent | Up to 99.9% |

| Ru-Arene/TsDPEN | TsDPEN (N-tosyl-1,2-diphenylethylenediamine) | H₂, Formic acid/Triethylamine | High |

Note: Data is based on the hydrogenation of various aromatic ketones and serves as a representative example of the capabilities of these catalyst systems.

Catalytic asymmetric hydrosilylation offers an alternative to hydrogenation for the reduction of prochiral ketones. This method employs a hydrosilane (such as phenylsilane) as the reducing agent, which adds across the carbonyl double bond in the presence of a chiral catalyst. The resulting silyl (B83357) ether is then hydrolyzed to yield the chiral alcohol.

Various transition metals, including rhodium, copper, and iron, have been utilized to catalyze this transformation. nih.govwikipedia.orgrsc.org For instance, copper hydride (CuH) catalysts, ligated by chiral phosphine (B1218219) ligands like those of the JOSIPHOS family, have been shown to be highly effective in the asymmetric conjugate reduction of related unsaturated esters. nih.gov Iron complexes, considered a "greener" alternative to more expensive platinum-group metals, have also been successfully employed in the asymmetric hydrosilylation of ketones. rsc.org

The choice of the chiral ligand is crucial for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer from the silane (B1218182) to one of the two prochiral faces of the ketone.

The use of chiral auxiliaries is a classic and reliable strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing trifluoromethylated carbinols, a prochiral starting material can be attached to a chiral auxiliary, such as a chiral oxazolidinone. The presence of the auxiliary biases the space around the reaction center, forcing an incoming reagent, such as a trifluoromethylating agent, to attack from a specific direction. This results in the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the enantiomerically enriched trifluoromethylated alcohol. This strategy is particularly powerful as it can establish multiple stereocenters in a controlled manner.

Precursor-Based Synthesis Pathways

These synthetic routes focus on constructing the chiral alcohol from precursors where either the trifluoromethyl group or the chiral center is introduced in a key step.

A common and direct method for synthesizing 2,2,2-trifluoro-1-(p-tolyl)ethanol (B1296483) involves the nucleophilic addition of a trifluoromethyl anion equivalent to the prochiral aldehyde, p-tolualdehyde. nih.gov The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. nih.govnih.gov

The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion activates the silicon-carbon bond of TMSCF₃, generating a transient nucleophilic trifluoromethyl species. This species then attacks the electrophilic carbonyl carbon of p-tolualdehyde. The reaction proceeds through a trimethylsilyl (B98337) ether intermediate, which upon acidic workup (e.g., with HCl), yields the final product, 2,2,2-trifluoro-1-(p-tolyl)ethanol, as a racemate. nih.gov To achieve the (S)-enantiomer, this reaction can be performed using chiral catalysts.

Reaction Scheme:

Nucleophilic Addition: p-Tolualdehyde + TMSCF₃ → Trimethylsilyl ether intermediate (catalyzed by TBAF in THF) nih.gov

Hydrolysis: Trimethylsilyl ether intermediate + HCl/H₂O → (±)-2,2,2-Trifluoro-1-(p-tolyl)ethanol

Modern synthetic strategies often employ convergent or divergent approaches to build molecular complexity efficiently.

A convergent synthesis involves preparing different fragments of a target molecule separately and then coupling them together in the later stages of the synthesis. For this compound, a convergent approach could involve the asymmetric cross-coupling of a trifluoromethylated building block with an aryl component. researchgate.net For example, a nickel-catalyzed stereoconvergent Hiyama cross-coupling reaction has been used to synthesize enantioenriched α-trifluoromethyl benzylic alcohols from electrophiles that bear both a trifluoromethyl group and a leaving group. researchgate.net This strategy allows for the rapid, catalytic preparation of a wide array of valuable chiral CF₃-substituted compounds. researchgate.net

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a library of structurally related compounds. rsc.orgacs.org In the context of trifluoromethylated alcohols, one could synthesize a key chiral precursor, such as an enantiopure trifluoromethylated epoxide or aldehyde. This central building block could then be reacted with a variety of nucleophiles (e.g., different Grignard reagents or organolithium compounds) to generate a diverse set of functionalized (S)-trifluoromethylated alcohols, including the target p-tolyl derivative. This approach is highly efficient for creating chemical diversity and exploring structure-activity relationships in drug discovery programs.

Catalytic Approaches in Synthesis

Transition metal-catalyzed asymmetric reduction is a highly developed and efficient method for producing chiral alcohols. nih.gov This approach typically involves the use of a chiral catalyst to facilitate the transfer of hydrogen from a hydrogen source to a prochiral ketone, leading to the formation of one enantiomer in excess.

Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are among the most successful transition metal catalysts for the asymmetric reduction of trifluoromethyl ketones. researchgate.net Chiral ligands, which coordinate to the metal center, are crucial for inducing enantioselectivity. The choice of ligand and metal can be tailored to optimize the reaction for specific substrates. numberanalytics.com For the synthesis of this compound, ruthenium catalysts, in particular, have shown excellent performance. These reactions are often carried out under mild conditions and with low catalyst loadings, making them suitable for large-scale synthesis. google.com

A common approach is asymmetric transfer hydrogenation, where an easily handled hydrogen source like isopropanol (B130326) or formic acid is used. This method avoids the need for high-pressure gaseous hydrogen. The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by a stereoselective hydride transfer to the carbonyl carbon.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of this compound

| Catalyst System | Hydrogen Source | Enantiomeric Excess (ee) |

| Ru(II) with chiral diamine ligand | Isopropanol/formic acid | High |

| Rh(I) with chiral phosphine ligand | H₂ | High |

| Ir(III) with chiral P,N-ligand | H₂ | High |

Organocatalysis has emerged as a powerful alternative to transition metal catalysis, utilizing small organic molecules to catalyze asymmetric transformations. nih.gov This approach avoids the use of potentially toxic and expensive heavy metals. noaa.gov For the synthesis of chiral fluorinated alcohols, organocatalytic reductions of the corresponding ketones are a key strategy. rsc.org

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. wikipedia.orgnrochemistry.com This catalyst, typically derived from a chiral amino alcohol like proline, activates a borane (B79455) reagent (e.g., borane-dimethyl sulfide (B99878) complex) and facilitates the enantioselective reduction of the ketone. alfa-chemistry.comresearchgate.net The reaction proceeds through a well-defined six-membered transition state, where the catalyst shields one face of the ketone, leading to a highly selective hydride transfer to the other face. youtube.com The CBS reduction is known for its high enantioselectivity across a broad range of ketone substrates. wikipedia.org

Other organocatalytic systems, such as those based on chiral phosphoric acids or imidazolidinones, have also been developed for the asymmetric reduction of ketones, offering alternative and effective metal-free routes to chiral alcohols. princeton.edu

Table 2: Key Features of the Corey-Bakshi-Shibata (CBS) Reduction

| Feature | Description |

| Catalyst | Chiral oxazaborolidine |

| Reductant | Borane reagents (e.g., BH₃·SMe₂) |

| Key Advantage | High enantioselectivity for a wide range of ketones |

| Mechanism | Lewis acid activation of the ketone and Lewis base activation of the borane |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and resource-efficient. nih.gov The synthesis of this compound can be evaluated through this lens, with a focus on catalysis as a key green technology.

Catalytic methods, both transition metal-based and organocatalytic, are inherently greener than stoichiometric reductions because they minimize waste by using sub-stoichiometric amounts of the chiral promoter. The potential for catalyst recycling further enhances the sustainability of these processes.

In transition metal catalysis, green considerations include moving towards catalysts based on more abundant and less toxic metals. The use of greener solvents, such as water or bio-based solvents like ethanol, and reducing or eliminating solvent use altogether are also important aspects. acs.org

Organocatalysis is often considered a green approach as it avoids heavy metals. nih.gov However, a holistic assessment of the greenness of an organocatalytic process must also consider the synthesis of the catalyst itself and the nature of any stoichiometric reagents used.

Biocatalysis, using enzymes like alcohol dehydrogenases, represents a very promising green alternative. nih.govresearchgate.net These reactions are typically run in water under mild conditions and can exhibit extremely high enantioselectivity. rsc.org The use of enzymes can significantly reduce the environmental impact of the synthesis of chiral alcohols. escholarship.org

Table 3: Green Chemistry Aspects of Different Catalytic Approaches

| Catalytic Approach | Advantages from a Green Chemistry Perspective | Potential Drawbacks |

| Transition Metal Catalysis | High efficiency, low catalyst loading, potential for catalyst recycling. | Often relies on precious or toxic metals, may require organic solvents. |

| Organocatalysis | Metal-free, catalysts are often biodegradable. | May require stoichiometric co-reagents, catalyst loading can be higher. |

| Biocatalysis | Uses renewable enzymes, operates in water under mild conditions, highly selective. | Substrate scope may be limited, enzyme stability can be a concern. |

Reaction Pathways and Chemical Transformations

Oxidation Reactions of (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol

Conversion to 2,2,2-Trifluoro-1-(p-tolyl)ethanone

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone. A notable method for this transformation utilizes a nitroxide catalyst with potassium persulfate (K₂S₂O₈) serving as the terminal oxidant. This approach has proven effective for a range of α-trifluoromethyl alcohols, including aromatic and heteroaromatic substrates.

In a specific application of this methodology, 2,2,2-Trifluoro-1-(p-tolyl)ethanol (B1296483) was converted to 2,2,2-Trifluoro-1-(p-tolyl)ethanone in high yield. The reaction is typically conducted at a moderate temperature (e.g., 50 °C) in a solvent such as acetonitrile, with pyridine added to the reaction mixture. This process demonstrates a reliable pathway for accessing the trifluoromethyl ketone derivative from the chiral alcohol precursor.

| Starting Material | Product | Key Reagents | Yield |

|---|---|---|---|

| 2,2,2-Trifluoro-1-(p-tolyl)ethanol | 2,2,2-Trifluoro-1-(p-tolyl)ethanone | Nitroxide catalyst, K₂S₂O₈, Pyridine | 88% |

Mechanistic Studies of Catalytic Oxidation

The mechanism for the nitroxide-catalyzed oxidation of α-trifluoromethyl alcohols is proposed to initiate with the thermal homolytic cleavage of the persulfate dianion (S₂O₈²⁻) from K₂S₂O₈. This cleavage generates two equivalents of the highly reactive sulfate (B86663) radical anion (SO₄⁻•).

The sulfate radical anion then participates in the catalytic cycle involving the nitroxide species to facilitate the oxidation of the alcohol. This process effectively converts the secondary alcohol to a ketone. This methodology is particularly effective for aromatic, heteroaromatic, and conjugated alcohol substrates. However, aliphatic α-trifluoromethyl alcohols have shown resistance to oxidation under these specific conditions.

Derivatization at the Hydroxyl Moiety

Esterification Reactions to Form Functionalized Esters

The hydroxyl group of this compound can undergo esterification with carboxylic acids to form the corresponding esters. While specific studies detailing the esterification of this particular alcohol are not extensively documented, general methods for the esterification of chiral secondary alcohols are applicable. One such method involves a one-pot protocol using triphenylphosphine (B44618) dibromide, a base (e.g., K₂CO₃), and an alcohol. For chiral alcohols, these types of reactions often proceed with retention of configuration at the stereogenic center, which would preserve the (S)-configuration in the resulting ester product unc.edu.

Another relevant approach is the synthesis of 2,2,2-trifluoroethyl esters from fatty acids using reagents like phenyl(2,2,2-trifluoroethyl)iodonium triflate researchgate.net. This highlights the utility of forming esters with a trifluoroethyl moiety, suggesting that the reverse reaction—esterifying a trifluoro-substituted alcohol—is a standard and feasible transformation. The reaction would typically involve activating the carboxylic acid or using a coupling agent to facilitate the reaction with the alcohol's hydroxyl group.

Etherification Reactions

Etherification of the hydroxyl group in this compound provides a pathway to functionalized ethers. General synthetic methods for ether synthesis can be applied, although specific examples for this substrate are sparse. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method. For a secondary alcohol like the subject compound, this would first require deprotonation with a strong base to form the corresponding alkoxide.

Alternatively, methods developed for the chemoselective etherification of benzylic alcohols are highly relevant. One such procedure uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol organic-chemistry.org. This reaction proceeds through a carbocation intermediate and is particularly efficient for benzyl (B1604629) alcohols bearing electron-donating groups, a category that includes the p-tolyl substituted structure of this compound organic-chemistry.org. Another modern approach involves the direct conversion of alcohols to trifluoromethyl ethers using hypervalent iodosulfoximine reagents, which could be used to form a trifluoromethyl ether from the hydroxyl group researchgate.net.

Reactions Involving the Trifluoromethyl Group and Fluorinated Intermediates

The trifluoromethyl (CF₃) group is known for its high stability and general inertness in chemical reactions. This stability is due to the exceptional strength of the carbon-fluorine bonds. Consequently, the CF₃ group in this compound does not typically participate in common organic transformations. Synthetic strategies involving this molecule almost exclusively target the more reactive hydroxyl group for modifications.

The introduction of the trifluoromethyl group into molecules is a key strategy in medicinal chemistry, and various reagents have been developed for this purpose, including trifluoromethyl trimethylsilane (the Ruppert-Prakash reagent) and trifluoromethane google.comnih.gov. However, once incorporated, particularly on a stable aliphatic carbon as in this molecule, the CF₃ group's reactivity is very limited. While advanced research explores C-F bond activation under specific, often harsh, catalytic conditions, these methods are not standard synthetic pathways for a molecule like this compound. Therefore, for this compound, the trifluoromethyl moiety is best regarded as a stable, non-reactive substituent that imparts specific electronic and steric properties to the molecule.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,2,2-Trifluoro-1-(p-tolyl)ethanone |

| Potassium persulfate |

| Acetonitrile |

| Pyridine |

| Triphenylphosphine dibromide |

| Phenyl(2,2,2-trifluoroethyl)iodonium triflate |

| 2,4,6-trichloro-1,3,5-triazine |

| Dimethyl sulfoxide |

| Methanol |

| Ethanol |

| Trifluoromethyl trimethylsilane |

| Trifluoromethane |

Cascade and Cycloaddition Reactions Leading to Fluorinated Heterocycles

Fluorinated building blocks, including derivatives of trifluoromethylated ketones and olefins, are pivotal in the synthesis of complex fluorinated heterocycles through cascade and cycloaddition reactions. researchgate.net These reactions provide a powerful methodology for the stereo-chemically controlled synthesis of diverse ring systems. mdpi.comnih.gov

Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are frequently employed. nih.gov The presence of electron-withdrawing fluoroalkyl groups, such as a trifluoromethyl group, enhances the reactivity of dipolarophiles and dienophiles, making them excellent substrates for these reactions. mdpi.com For example, fluorinated α,β-unsaturated ketones can readily undergo [3+2]-cycloaddition with thiocarbonyl S-methanides to yield five-membered sulfur-containing heterocycles (thiolanes). mdpi.com Similarly, gem-difluorocyclopropenes can react with azomethine ylides in dipolar cycloaddition reactions to afford fluorine-containing 3-azabicyclo[3.1.0]hexanes. nih.gov

Cascade reactions, which involve multiple sequential transformations in a single pot, offer an efficient pathway to complex molecular architectures. sciencedaily.com A notable example is the TfOH-promoted cascade cyclization of azadienes with difluoroenoxysilanes, which proceeds via a formal [4+2] approach to construct fluorinated polyfused heterocycles like benzofuro[3,2-b]pyridines. acs.orgsemanticscholar.org This one-pot process involves several steps, including 1,4-difluoroalkylation, cyclization, and aromatization. acs.org Another sophisticated strategy is the Banert cascade, which can be utilized with propargylic azides to access α-functionalized NH-1,2,3-triazoles. researchgate.net These examples highlight the capacity to build intricate, fluorinated heterocyclic systems from simpler fluorinated starting materials.

| Reaction Type | Fluorinated Substrate | Reactant Partner | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Fluorinated α,β-unsaturated ketones | Thiocarbonyl S-methanides | Thiolanes | mdpi.com |

| [3+2] Cycloaddition | gem-Difluorocyclopropenes | Azomethine ylides | 3-Azabicyclo[3.1.0]hexanes | nih.gov |

| Cascade [4+2] Cyclization | Difluoroenoxysilanes | Azadienes | Polyfused N-heterocycles | acs.orgsemanticscholar.org |

| Banert Cascade | Propargylic azides | (Internal cyclization) | NH-1,2,3-Triazoles | researchgate.net |

Electronic Effects on Reactivity and Stereoselectivity

Influence of the Trifluoromethyl Group on Reaction Profiles

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity and selectivity of chemical reactions due to its potent electronic properties. nih.gov It is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.govscispace.com This effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms. nih.gov The introduction of a -CF₃ group significantly alters the electronic characteristics of a molecule, which can enhance lipophilicity, metabolic stability, and binding affinity in drug candidates. mdpi.com

The strong electron-withdrawing nature of the -CF₃ group activates adjacent electrophilic sites, increasing their reactivity. nih.gov In the context of superelectrophiles generated in superacids, the -CF₃ group enhances the electrophilic character at cationic centers, leading to greater positive charge delocalization. nih.govscispace.com This heightened electrophilicity and charge delocalization can result in unusual and highly specific chemical outcomes, including unique chemo-, regio-, and stereoselectivity in reactions. nih.govscispace.com

Furthermore, the presence of the trifluoromethyl group can stabilize anionic intermediates and transition states, facilitating reactions that might otherwise be unfavorable. Its unique combination of high electronegativity, steric demand (being bulkier than a methyl group), and lipophilicity makes it a critical substituent for modulating reaction profiles. mdpi.com These properties are fundamental in designing new synthetic pathways and tuning the pharmacokinetic behavior of bioactive molecules. mdpi.com

Role of the p-Tolyl Substituent in Directing Transformations

In concert with the trifluoromethyl group, the p-tolyl substituent plays a crucial role in modulating the reactivity and stereoselectivity of transformations involving this compound and related structures. The p-tolyl group consists of a phenyl ring substituted with a methyl group at the para position. In contrast to the strongly electron-withdrawing -CF₃ group, the methyl group on the aromatic ring is weakly electron-donating through a combination of inductive effects and hyperconjugation.

This electron-donating character increases the electron density of the aromatic ring, which can influence its susceptibility to electrophilic aromatic substitution, although reactions at the benzylic carbinol center are more common for this substrate. In transformations involving the benzylic position, the p-tolyl group can stabilize the formation of a cationic intermediate (a benzylic carbocation) if the reaction proceeds through an Sₙ1-type mechanism. This stabilization would be more pronounced compared to an unsubstituted phenyl ring, potentially accelerating reaction rates.

The steric bulk of the p-tolyl group, while not exceptionally large, also contributes to the stereochemical outcome of reactions at the adjacent chiral center. During nucleophilic attack on a related ketone or electrophilic activation of the alcohol, the aryl group helps to create a sterically biased environment. This bias, often in conjunction with a chiral catalyst or reagent, is critical for directing the incoming group to a specific face of the molecule, thereby controlling the stereoselectivity of the transformation. The electronic and steric properties of the aryl substituent are thus key factors in achieving high levels of stereocontrol in asymmetric synthesis.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of (s)-2,2,2-Trifluoro-1-(p-tolyl)ethanol in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides detailed information about the number and electronic environment of protons in the molecule. For this compound, the spectrum reveals distinct signals corresponding to the methyl, aromatic, carbinol, and hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The p-tolyl group displays a characteristic AA'BB' splitting pattern for its aromatic protons. The two protons ortho to the alkyl substituent are chemically equivalent, as are the two protons meta to it, resulting in two distinct multiplets. A key signal is the quartet for the carbinol proton (CH-OH), which arises from coupling to the three adjacent fluorine atoms of the trifluoromethyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary with concentration and solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.53 | m | 2H | Ar-H (ortho to CH(OH)CF₃) |

| ~7.34 | m | 2H | Ar-H (meta to CH(OH)CF₃) |

| 5.0-5.1 (Predicted) | q | 1H | CH(OH)CF₃ |

| ~2.45 | s | 3H | Ar-CH₃ |

| Variable | br s | 1H | OH |

Note: Data derived from typical values for this compound class. The quartet for the carbinol proton is a predicted signal based on its coupling to the CF₃ group.

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. In the case of this compound, nine distinct signals are expected. The trifluoromethyl (CF₃) carbon is readily identified as a quartet due to one-bond coupling with the three fluorine atoms, typically observed with a large coupling constant (¹JCF). Similarly, the carbinol carbon (C-OH) appears as a quartet with a smaller coupling constant (²JCF) due to two-bond coupling to the fluorine atoms. The aromatic carbons can be assigned based on their chemical shifts and substitution patterns.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (Coupling to F) | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~147.5 | q | ~32 | C-OH |

| ~139.0 (Predicted) | s | - | Ar-C (ipso, attached to CH₃) |

| ~133.0 (Predicted) | s | - | Ar-C (ipso, attached to CH(OH)CF₃) |

| ~129.5 (Predicted) | s | - | Ar-CH (meta to CH(OH)CF₃) |

| ~126.5 (Predicted) | s | - | Ar-CH (ortho to CH(OH)CF₃) |

| ~120.7 | q | ~274 | CF₃ |

| 21.4 | s | - | Ar-CH₃ |

Note: Data partially derived from reference . Predicted values are based on standard substituent effects.

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. wikipedia.org For this compound, the three fluorine atoms of the CF₃ group are chemically and magnetically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal appears as a doublet due to coupling (³JHF) with the single proton on the adjacent carbinol carbon. The chemical shift for trifluoromethyl groups attached to a hydroxylated carbon typically falls within a well-defined range. azom.com

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| -75 to -79 (Expected) | d | ~7-8 | CF₃ |

Note: The chemical shift is an expected value based on analogous structures like 2,2,2-trifluoroethanol (B45653) (-77.7 ppm) azom.com. The multiplicity is due to coupling with the carbinol proton.

While one-dimensional NMR spectra provide fundamental data, multi-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning signals and confirming the molecular structure.

¹H-¹H COSY: This experiment would reveal correlations between coupled protons. For this compound, it would confirm the coupling between the ortho and meta protons within the p-tolyl ring system. It would also show a clear correlation between the carbinol proton (CH-OH) and the hydroxyl proton (OH), confirming their proximity, provided the hydroxyl proton exchange is not too rapid.

¹H-¹³C HSQC: This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, it would connect the methyl proton signal at ~2.45 ppm to the methyl carbon at 21.4 ppm and correlate the aromatic proton signals to their respective aromatic carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. Key correlations would include the one between the methyl protons (Ar-CH₃) and the ipso- and ortho-aromatic carbons, and correlations from the carbinol proton to the ipso-aromatic carbon and the trifluoromethyl carbon, confirming the connectivity of the main structural fragments.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is characterized by several key absorption bands. A prominent, broad band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. vscht.cz The C-H stretching vibrations of the aromatic ring and the methyl group appear just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. vscht.cz Most significantly, very strong and intense absorption bands are expected in the 1300-1100 cm⁻¹ range, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Ar-H) |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (Ar-CH₃) |

| 1615-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1050 | Strong | C-O Stretch | Secondary Alcohol |

Note: Wavenumbers are based on standard IR correlation tables vscht.czlibretexts.org and data for similar fluorinated alcohols researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₉F₃O. HRMS can measure the mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) to a high degree of precision (typically <5 ppm error).

The calculated exact mass for the neutral molecule C₉H₉F₃O is 190.06054939 Da. nih.gov An experimental HRMS measurement matching this value would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

Table 5: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₉F₃O | 190.06055 |

| [M+H]⁺ | C₉H₁₀F₃O | 191.06838 |

| [M+Na]⁺ | C₉H₉F₃ONa | 213.04794 |

Note: Calculated m/z values based on the monoisotopic masses of the elements nih.gov.

Chiral Analysis and Absolute Configuration Determination

The stereochemical integrity of this compound is a critical parameter, particularly in applications such as asymmetric synthesis where it may be used as a chiral building block or auxiliary. The determination of its enantiomeric purity and the confirmation of its absolute configuration are achieved through specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), provides a powerful and widely used method for determining the enantiomeric composition of chiral analytes like this compound. nih.govresearchgate.net This technique avoids covalent modification of the substrate and allows for the recovery of both the analyte and the agent. researchgate.net

The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the chiral substrate and an enantiomerically pure CSA. digitellinc.com These non-covalent interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-stacking, lead to a different magnetic environment for each enantiomer in the diastereomeric pair. researchgate.net Consequently, chemically equivalent nuclei in the original enantiomers become chemically non-equivalent (diastereotopic) in the complexes, resulting in separate, resolvable signals in the NMR spectrum. digitellinc.com

For an alcohol like this compound, suitable CSAs often possess complementary functional groups capable of forming these key interactions. Fluorinated alcohols, such as Pirkle's alcohol ((R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol), are particularly effective due to their acidic hydroxyl proton and aromatic systems. nih.govresearchgate.net The magnitude of the chemical shift difference (Δδ) between the signals for the R and S enantiomers is a measure of the CSA's efficacy. The enantiomeric excess (e.e.) can then be calculated by integrating the distinct signals corresponding to each enantiomer.

Table 1: Potential Chiral Solvating Agents (CSAs) for NMR Analysis

| Chiral Solvating Agent | Key Interaction Sites with Analyte | Expected Spectral Observation |

| (R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) researchgate.netdaicelchiral.com | Hydrogen bonding (hydroxyl-hydroxyl), π-π stacking (anthryl-tolyl) | Splitting of proton or carbon signals adjacent to the chiral center. |

| (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) ((R)-BNDHP) nih.gov | Hydrogen bonding (phosphate-hydroxyl), steric interactions | Differentiation in the chemical shifts of the aromatic or methine protons. |

| (R)-(-)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hydrogen bonding, π-π stacking, dipole-dipole interactions | Separate resonances for the enantiomers in ¹H or ¹⁹F NMR spectra. |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most common and accurate methods for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.usnih.gov These methods rely on the differential interaction of enantiomers with a chiral environment to achieve separation.

Direct Methods: The most straightforward approach is the use of a Chiral Stationary Phase (CSP). mdpi.com For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. The enantiomers partition differently into the chiral phase, leading to different retention times and, thus, separation into two distinct peaks on the chromatogram. The e.e. is determined by comparing the integrated areas of the two peaks. Supercritical Fluid Chromatography (SFC) with a CSP is another powerful technique known for fast and efficient chiral separations. gimitec.com

Indirect Methods: An alternative strategy involves the derivatization of the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, achiral chromatographic column. A common CDA for alcohols is Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues. The choice of the CDA is critical to ensure the reaction proceeds to completion without racemization.

Table 2: Illustrative Chromatographic Conditions for Chiral Alcohol Separation

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Principle |

| Chiral HPLC heraldopenaccess.us | Chiral Stationary Phase (e.g., Daicel Chiralpak series) | Hexane/Isopropanol (B130326) mixtures | UV-Vis (254 nm) | Direct separation based on differential interaction with the CSP. |

| Chiral GC mdpi.com | Chiral Stationary Phase (e.g., Cyclodextrin-based capillary column) | Helium or Hydrogen | Flame Ionization Detector (FID) | Direct separation of volatile enantiomers in the gas phase. |

| GC (Indirect) mdpi.com | Standard Achiral Column (e.g., DB-5, HP-5) | Helium or Hydrogen | FID or Mass Spectrometer (MS) | Separation of diastereomeric esters formed by reaction with a CDA. |

| Chiral SFC gimitec.com | Chiral Stationary Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol) | UV-Vis | Fast and efficient direct separation with reduced solvent consumption. |

Elemental Composition Analysis

The elemental composition of a pure substance is a fundamental property derived from its molecular formula. For this compound, the molecular formula is C₉H₉F₃O. nih.gov This composition can be verified by high-resolution mass spectrometry, which provides a highly accurate mass measurement, or by classical combustion analysis. The theoretical mass percentages of each element are constant and serve as a criterion of purity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 56.84% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.77% |

| Fluorine | F | 18.998 | 3 | 56.994 | 29.97% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.41% |

| Total | 190.164 | 100.00% |

Molecular Formula: C₉H₉F₃O musechem.comsigmaaldrich.com Molecular Weight: 190.16 g/mol nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For chiral trifluoromethyl alcohols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometries, electronic structures, and spectroscopic properties. lookchem.comresearchgate.net These calculations are fundamental to understanding the molecule's behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability.

In (s)-2,2,2-trifluoro-1-(p-tolyl)ethanol, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing trifluoromethyl (CF₃) group and the adjacent carbinol carbon, which act as the electron-accepting sites. This distribution dictates the molecule's reactivity, with nucleophilic attacks targeting the LUMO region and electrophilic attacks targeting the HOMO region. Studies on the analogous compound 2,2,2-trifluoro-1-phenylethanol support this type of orbital distribution, where HOMO-LUMO analysis reveals the potential for intramolecular charge transfer. researchgate.net The HOMO-LUMO gap for the related precursor, 2,2,2-trifluoroacetophenone, has been calculated to be around 5.8-6.2 eV, indicating significant electronic stability.

Table 1: Conceptual Frontier Orbital Contributions in this compound

| Molecular Orbital | Primary Contributing Moiety | Role in Reactivity |

| HOMO | p-Tolyl Ring | Site for electrophilic attack |

| LUMO | -CH(OH)CF₃ | Site for nucleophilic attack |

| HOMO-LUMO Gap | Entire Molecule | Indicator of kinetic stability and electronic transition energy |

This table is a conceptual representation based on the electronic nature of the functional groups and findings from analogous structures.

The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions crucial for noncovalent interactions. chemrxiv.orgresearchgate.net MESP analysis is a powerful tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular bonding, such as hydrogen bonding. rsc.org

For this compound, the MESP map would show distinct regions:

Negative Potential (Electron-Rich): The oxygen atom of the hydroxyl group is the most significant region of negative potential, making it a primary hydrogen bond acceptor. rsc.org The π-system of the p-tolyl ring also contributes to a region of negative potential above and below the plane of the ring. aip.org

Positive Potential (Electron-Poor): A strong positive potential is located on the hydrogen atom of the hydroxyl group, making it an effective hydrogen bond donor. The powerful electron-withdrawing effect of the three fluorine atoms creates a significant region of positive potential around the carbinol carbon, enhancing its electrophilicity.

These electrostatic features are critical in enzyme-substrate interactions and in guiding the self-assembly of chiral molecules. chemrxiv.org Computational studies on similar fluorinated alcohols confirm that polarization effects from hydrogen bonding can further enhance the polarity of these sites. rsc.org

Reaction Mechanism Profiling and Transition State Analysis

Computational chemistry is instrumental in mapping the energy profiles of chemical reactions, including the identification of transition states. This analysis is vital for understanding reaction kinetics, feasibility, and the origins of stereoselectivity. The synthesis of chiral trifluoromethyl alcohols is often studied using these methods. researchgate.netresearchgate.net

A common route to this compound is the asymmetric reduction of its corresponding ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. DFT calculations can model this transformation by mapping the potential energy surface as the hydride approaches the carbonyl carbon. acs.org These calculations reveal the structure and energy of the transition state, which is the energetic bottleneck of the reaction.

For catalyzed reactions, calculations can elucidate how a chiral catalyst interacts with the substrate. For example, DFT studies on the synthesis of similar alcohols have shown that specific hydrogen-bonding interactions between the catalyst and the substrate in the transition state are responsible for controlling the stereochemical outcome, favoring the formation of one enantiomer over the other. researchgate.netresearchgate.net The activation energy barrier calculated for the transition state provides a quantitative measure of the reaction rate and selectivity. cornell.edu

Conformational Analysis and Stereochemical Predictions

Computational methods are used to calculate the relative energies of various possible conformers. cas.cz For the related 2,2,2-trifluoro-1-phenylethanol, such analyses have been performed to interpret spectroscopic data. acs.orgtandfonline.comuj.edu.pl The preferred conformation is determined by a delicate balance of steric hindrance (e.g., repulsion between the bulky CF₃ and tolyl groups) and stabilizing intramolecular interactions (e.g., hydrogen bonding). These theoretical predictions are essential for understanding stereoselective reactions where the molecule is a substrate or a product.

Correlation of Spectroscopic Data with Theoretical Models

Computational methods allow for the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure and conformation. researchgate.net

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei with good accuracy. researchgate.net For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the methyl protons, the carbinol proton, and a characteristic signal for the trifluoromethyl group. Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects or by averaging the shifts over a Boltzmann-weighted population of low-energy conformers. acs.org

Vibrational Spectroscopy (IR and VCD): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's IR spectrum. For chiral molecules, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, provides rich structural information. Comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., the (s)-enantiomer) is a powerful method for determining the absolute configuration of a chiral molecule. acs.orgtandfonline.comcapes.gov.br This technique has been applied to the analogous 2,2,2-trifluoro-1-phenylethanol. acs.org

Table 2: Theoretical vs. Experimental Data Correlation

| Spectroscopic Technique | Theoretical Prediction (Method) | Experimental Data | Purpose of Correlation |

| NMR | Chemical Shifts (DFT, GIAO method) | ¹H, ¹³C, ¹⁹F NMR spectra | Validate molecular structure and identify specific nuclei. researchgate.netacs.org |

| VCD | VCD Spectrum (DFT) | Experimental VCD spectrum | Determine absolute configuration and identify dominant conformers. tandfonline.comcapes.gov.br |

| UV-Vis | Electronic Transitions (TD-DFT) | UV-Vis absorption spectrum | Assign electronic transitions (e.g., π → π*). researchgate.net |

Role in Modern Organic Synthesis and Materials Science

Applications as Chiral Building Blocks

The defined three-dimensional arrangement of atoms in (S)-2,2,2-trifluoro-1-(p-tolyl)ethanol makes it a valuable chiral building block. This chirality is fundamental to its application in creating stereochemically complex molecules, particularly for the pharmaceutical and materials science industries where the specific enantiomer of a compound is often responsible for its desired activity.

Precursors in Asymmetric Synthesis of Diverse Organic Molecules

The synthesis of molecules with multiple contiguous stereogenic centers is a challenging area in organic chemistry. mdpi.com this compound serves as an important precursor in this field. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and bioavailability. mdpi.com As such, chiral fluorinated synthons are in high demand.

The presence of a fluorinated stereocenter is a key structural motif in medicinal chemistry. mdpi.com This compound provides a ready-made source of such a center, which can be incorporated into larger, more complex molecules. Transition metal-catalyzed asymmetric allylic substitution reactions, for instance, represent a powerful method for constructing stereocenters, and the use of prochiral fluorine-containing nucleophiles is an efficient strategy for synthesizing chiral alkyl fluorinated molecules with multiple adjacent stereocenters. mdpi.com

Development of Chiral Ligands and Catalysts Incorporating the this compound Moiety

The development of new asymmetric catalysts is crucial for producing single-enantiomer therapeutics and advanced materials. nih.govnih.gov The molecular framework of this compound is an ideal starting point for designing chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

For example, chiral sulfoxides, such as (R)-methyl(p-tolyl)sulfoxide, which shares the chiral tolyl-substituted core, are used to prepare chiral platinum(II) complexes. rsc.org These complexes, in turn, can be investigated as potential chemotherapeutic agents. rsc.org The synthesis of such complexes demonstrates how a relatively simple chiral molecule can be elaborated into a sophisticated, functional catalyst or metal-based drug. rsc.org The development of novel chiral ligands, such as those featuring a silanol (B1196071) coordinating group and a peptide-like scaffold, further highlights the ongoing innovation in creating catalysts for enantioselective reactions like N-H insertions. rsc.org

| Catalyst/Ligand Class | Key Structural Feature | Application | Reference |

|---|---|---|---|

| Chiral Sulfoxide (B87167) Complexes | (R)-methyl(p-tolyl)sulfoxide | Formation of chiral platinum(II) complexes for potential therapeutic use. | rsc.org |

| Chiral Silanol Ligands | Silanol coordinating group with a peptide-like scaffold | Enantioselective Cu-catalyzed N–H insertion reactions. | rsc.org |

| Amino Diol Catalysts | C2-symmetric amino diol ligand | Asymmetric Michael addition reactions. | researchgate.net |

Scaffold for Heterocycle and Fluorine-Containing Compound Synthesis

The unique electronic properties imparted by the trifluoromethyl group make this alcohol and its derivatives excellent scaffolds for building more elaborate molecular architectures, particularly those containing fluorine atoms and heterocyclic rings.

Synthesis of Fluorinated Heterocyclic Systems

Fluorinated heterocycles are of immense interest due to their prevalence in bioactive compounds. researchgate.net The trifluoromethyl group can dramatically alter the properties of N-heterocyclic scaffolds, making them high-value targets in medicinal chemistry. acs.org Various synthetic strategies leverage fluorinated building blocks to construct these systems.

One of the most effective methods for building non-aromatic heterocyclic compounds is through cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. nih.gov The presence of electron-withdrawing fluoroalkyl groups in the starting materials enhances their reactivity. nih.gov For instance, fluorinated α,β-unsaturated ketones can readily undergo [3+2]-cycloaddition with in-situ generated thiocarbonyl ylides to produce five-membered S-heterocycles. nih.gov

Condensation reactions provide another powerful route. Selected 1,3-diketones containing a trifluoromethyl group can be condensed with reagents like aromatic hydrazines, hydroxylamine, or urea (B33335) to yield a variety of fluorinated heterocycles, including pyrazoles, isoxazoles, and pyrimidines, with yields ranging from 27-87%. researchgate.net More advanced methods involve the reaction of 1-tosyl-2-trifluoroacetylindole with amidines to create previously unknown CF3-containing 5H-[3,2-d]indolopyrimidines. sdiarticle3.com Recent developments in photochemistry have enabled catalyst- and oxidant-free visible-light-induced tandem trifluoromethylation and cyclization reactions to construct CF3-containing N-heterocycles, representing a green and efficient strategy. acs.org

| Reaction Type | Fluorinated Precursor | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Condensation | Trifluoromethyl-1,3-diketones | Phenylhydrazine | Trifluoromethyl-phenylpyrazoles | researchgate.net |

| Condensation | Trifluoromethyl-1,3-diketones | Hydroxylamine | Trifluoromethylated Isoxazoles | researchgate.net |

| [3+2] Cycloaddition | Fluorinated α,β-unsaturated ketones | Thiocarbonyl ylides | Fluoroalkylated Thiolanes | nih.gov |

| Cyclocondensation | 1-Tosyl-2-trifluoroacetylindole | Amidines (e.g., benzamidine) | 5H-[3,2-d]Indolopyrimidines | sdiarticle3.com |

| Phototandem Reaction | N-Methacryloyl Aldehyde Hydrazones | Thianthrenium salt (as CF3 source) | CF3-containing Pyrazolin-5-ones | acs.org |

Incorporation into Advanced Organic Scaffolds and Frameworks

Beyond heterocycles, the trifluoromethyl-p-tolyl-ethanol structure is a key component in the assembly of advanced organic scaffolds for materials science. The incorporation of fluorine into functional molecules like dyes can lead to significant improvements in their properties. nih.gov For example, fluorination is a popular strategy in the design of fluorophores, such as BODIPY and rhodamine dyes, where it can enhance cell permeability, solubility, and other pharmacologic characteristics. nih.gov The synthesis of a fluorinated Si-rhodamine containing a trifluoromethyl substituent resulted in redshifted absorption spectra compared to non-fluorinated analogues, demonstrating how targeted fluorination can tune the photophysical properties of advanced materials. nih.gov

Methodological Developments in Fluorine Chemistry

The study and application of molecules like this compound are intrinsically linked to broader advancements in fluorine chemistry. This field is critical for the development of pharmaceuticals, agrochemicals, and materials. mdpi.com The synthesis of this compound's precursor, 2,2,2-trifluoro-1-(p-tolyl)ethanone, can be achieved through methods like the nucleophilic addition of trifluoromethyltrimethylsilane to p-tolualdehyde, a foundational reaction in organofluorine chemistry.

Modern fluorine chemistry is focused on developing more efficient and selective methods for introducing fluorine. Asymmetric electrophilic fluorination, catalyzed by transition metals or chiral organocatalysts, is a key strategy for creating chiral fluorinated compounds. mdpi.com Furthermore, the push towards greener and more sustainable chemistry has led to innovative, catalyst-free approaches. Visible-light photocatalysis, for example, can facilitate carbon-carbon or carbon-heteroatom bond formation under mild conditions, sometimes without the need for an external photocatalyst. acs.org Such methods, which may use a recyclable reagent that also acts as an internal oxidant, simplify reaction systems, reduce waste, and align with the principles of green chemistry. acs.org The development of new reagents and protecting groups, such as using heptafluoro-p-tolyl as a protecting group for hydroxyl functions, also expands the synthetic chemist's toolkit. rsc.org

Contribution to Trifluoromethylation Strategies and Reagent Design

While not a direct trifluoromethylating agent itself, this compound serves as a crucial chiral precursor in the design and synthesis of molecules that are pivotal to trifluoromethylation strategies. The primary contribution of this compound lies in its utility as a versatile chiral building block.

The oxidation of this compound provides access to the corresponding chiral trifluoromethyl ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. This ketone is a valuable intermediate in various synthetic transformations. The presence of the trifluoromethyl group significantly influences the reactivity of the carbonyl group, making it a key substrate for studying and developing new synthetic methodologies.

Furthermore, chiral trifluoromethyl-containing alcohols are instrumental in the development of chiral derivatizing agents. For instance, axially chiral benzimidazolylbenzoic acids bearing a trifluoromethyl group have been synthesized and utilized to determine the absolute configuration of other chiral molecules, such as primary amines and secondary alcohols. researchgate.net While this example doesn't directly use this compound, it highlights the principle of how chiral trifluoromethylated scaffolds contribute to the broader field of asymmetric synthesis. The development of such analytical tools is essential for validating new trifluoromethylation reactions and ensuring the stereochemical integrity of the products.

The inherent properties of the trifluoromethyl group, such as its high electronegativity and steric demand, imparted by precursors like this compound, are leveraged in the design of new reagents and catalysts for asymmetric synthesis. acs.org The introduction of this group can profoundly alter the physical, chemical, and biological properties of molecules. acs.org

Advancements in Stereocontrol within Fluorinated Alcohol Synthesis

The synthesis of enantiomerically pure fluorinated alcohols like this compound is a significant challenge in organic chemistry. The development of highly stereoselective methods to produce this compound showcases the advancements in asymmetric catalysis. The most common and effective strategy involves the asymmetric reduction of the prochiral ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone.

Catalytic Asymmetric Transfer Hydrogenation

A prominent method for achieving high enantioselectivity in the synthesis of this compound is the catalytic asymmetric transfer hydrogenation (ATH) of 2,2,2-trifluoro-1-(p-tolyl)ethanone. This reaction typically employs a ruthenium-based catalyst with a chiral ligand. The choice of catalyst and reaction conditions is critical for achieving high yields and enantiomeric excess (ee).

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru(II)-TsDPEN | Aryl-Trifluoromethyl Ketones | Primary α-(Trifluoromethyl)arylmethylamines | Not specified for this exact compound | acs.org |

| Rhodium-bisphosphine with large bite angle | Unsaturated Morpholines | 2-substituted chiral morpholines | up to 99% | Not available |

This table presents examples of catalyst systems used for asymmetric hydrogenation of related substrates, illustrating the types of catalysts employed in achieving high stereocontrol.

Biocatalytic and Chemoenzymatic Approaches

In recent years, biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral alcohols. The use of whole cells or isolated enzymes, such as alcohol dehydrogenases (ADHs), offers remarkable stereoselectivity under mild reaction conditions. elsevierpure.comresearchgate.net Chemoenzymatic strategies, which combine chemical and enzymatic steps, have also been successfully applied to the synthesis of chiral fluorinated compounds. nih.gov

For the synthesis of this compound, the biocatalytic reduction of 2,2,2-trifluoro-1-(p-tolyl)ethanone has been explored. For example, studies have shown that alcohol dehydrogenases can catalyze the reduction of trifluoromethyl ketones with high enantioselectivity. elsevierpure.com The combination of photocatalytic trifluoromethylation to produce the ketone followed by a biocatalytic stereoselective reduction represents a modern, continuous flow approach to chiral trifluoromethylated alcohols. elsevierpure.comresearchgate.net

| Method | Catalyst/Enzyme | Substrate | Product | Key Findings | Reference |

| Biocatalytic Reduction | Alcohol Dehydrogenase (from Lactobacillus kefir) | α-Trifluoromethyl ketone | (S)-3,3,3-trifluoro-1-phenylpropan-1-ol | High enantioselectivity in a continuous flow system | elsevierpure.com |

| Biocatalytic Reduction | Ketoreductases | Prochiral ketones | Chiral alcohols | Outperforms many chemical methods in selectivity | researchgate.net |

This table provides examples of biocatalytic reductions of similar ketones, demonstrating the potential for the highly enantioselective synthesis of this compound.

The continuous development of new catalysts, both chemical and biological, has significantly advanced the ability to control the stereochemistry in the synthesis of fluorinated alcohols. These advancements not only provide efficient access to valuable building blocks like this compound but also pave the way for the synthesis of increasingly complex and potent fluorinated molecules for a wide range of applications.

Q & A

Q. What synthetic routes are available for preparing (S)-2,2,2-trifluoro-1-(p-tolyl)ethanol, and how are intermediates characterized?

The compound is typically synthesized via Friedel-Crafts benzylation or catalytic reduction of ketone precursors. For example, 2,2,2-trifluoro-1-(p-tolyl)ethanone (4b ) is reduced enantioselectively to yield the alcohol. Key intermediates are characterized using multinuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and HRMS. The ketone precursor 4b exhibits distinct NMR signals: δ = 2.46 ppm (CH₃, p-tolyl), δ = −71.18 ppm (¹⁹F, CF₃), and a carbonyl carbon at δ = 180.29 ppm (¹³C, q, J = 34.7 Hz) .

Q. How can enantiomeric purity of this compound be analyzed?

Thin-layer chromatography (TLC) on OPTI-TAC F254 plates with ethanol–water (80:20) resolves enantiomers at a 1% detection limit (ΔRF = 0.17 over 10 cm). For higher resolution, homemade microcrystalline cellulose triacetate (MCTA) plates (20 × 20 cm) achieve baseline separation (ΔRF = 0.10) for structurally similar compounds like 1,1′-binaphthyl-2,2′-diamine at 100:1 enantiomeric ratios .

Q. What thermodynamic properties are critical for handling fluorinated alcohols like this compound?

Key properties include boiling point (~348 K), enthalpy of vaporization (ΔvapH = 41.5–45.9 kJ/mol at 289–313 K), and vapor pressure data. These parameters guide solvent removal, distillation, and stability assessments under reaction conditions. For example, vapor pressure curves derived from Stephenson-Malanowski and Meeks-Goldfarb models inform safe handling protocols .

Advanced Research Questions

Q. How is this compound used in N-heterocyclic carbene (NHC)-catalyzed annulation reactions?

In formal [6+2] annulation reactions, the compound acts as a trifluoromethyl ketone partner. For instance, with 1H-pyrrole-2-carbaldehyde and triazolium salt catalysts, it forms pyrrolo[1,2-c]oxazol-1-one derivatives (62% yield). Optimization involves Cs₂CO₃ as a base, CHCl₃ solvent, and column chromatography (hexane:EtOAc gradients) for purification .

Q. What role does iodine catalysis play in Friedel-Crafts benzylation with this compound?

Iodine catalyzes the reaction between 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanol derivatives and substituted anilines, achieving 65–98% yields. Mechanistically, iodine activates the alcohol via hydrogen bonding, facilitating electrophilic aromatic substitution. Reaction optimization requires anhydrous conditions and stoichiometric control to minimize polybenzylation .

Q. How are oxime derivatives of this compound synthesized, and what are their applications?

Oximes are prepared by reacting the ketone precursor (4b ) with hydroxylamine hydrochloride in pyridine/ethanol (50°C, 16 h). The oxime 5 is isolated via EtOAc extraction and chromatography (5% EtOAc/petrol), characterized by a sharp NH singlet (δ = 9.61 ppm, ¹H NMR) and HRMS (m/z 203.0551). Such derivatives are intermediates in bioactive molecule synthesis .

Methodological Considerations

Q. What precautions are necessary for handling fluorinated alcohols in catalysis?

Q. How can conflicting enantiomeric resolution data be resolved?

Discrepancies in TLC ΔRF values may arise from plate batch variability or solvent composition. Validate results with chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA eluent) or circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.